molecular formula C19H26N4O2 B3892935 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone

4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone

Cat. No.: B3892935
M. Wt: 342.4 g/mol
InChI Key: NZGLPVKECFQGJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole rings are known for their diverse pharmacological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, pyrazole derivatives are often synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds .


Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Pyrazole derivatives are known to undergo a variety of chemical reactions, including reactions with electrophiles at the 3-position, nucleophilic substitution reactions at the 5-position, and reactions with dipolarophiles to form pyrazoline derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure and substituents. Pyrazole itself is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action of pyrazole derivatives often depends on their specific substituents and the target biological system. For example, some pyrazole derivatives have been found to inhibit certain enzymes, interact with various receptors, or interfere with specific metabolic pathways .

Future Directions

Pyrazole derivatives are a focus of ongoing research due to their diverse biological activities. Future research may involve the synthesis of new pyrazole derivatives, investigation of their biological activities, and development of drugs based on these compounds .

Properties

IUPAC Name

4-[(1,5-dimethylpyrazol-4-yl)methylamino]-1-[2-(4-methoxyphenyl)ethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-14-16(12-21-22(14)2)11-20-17-10-19(24)23(13-17)9-8-15-4-6-18(25-3)7-5-15/h4-7,12,17,20H,8-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGLPVKECFQGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CNC2CC(=O)N(C2)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone
Reactant of Route 2
4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone
Reactant of Route 3
Reactant of Route 3
4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone
Reactant of Route 4
4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone
Reactant of Route 5
Reactant of Route 5
4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone
Reactant of Route 6
4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone

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